The synthesis of Eledoisin involves several methods, with solid-phase peptide synthesis being the most prevalent. This technique allows for the stepwise assembly of amino acids to form peptides. Specific methods for synthesizing Eledoisin and its analogs often include:
Eledoisin's molecular structure consists of a sequence of eleven amino acids, with the following structure:
The peptide's structure includes a C-terminal amide group, which is essential for its biological activity. The presence of specific amino acids contributes to its receptor binding affinity and pharmacological effects .
Eledoisin undergoes various chemical reactions relevant to its function as a neuropeptide:
The mechanism of action of Eledoisin primarily involves its role as an agonist at neurokinin receptors. Upon binding to these receptors, it triggers:
Eledoisin exhibits several notable physical and chemical properties:
These properties are critical for its formulation in pharmaceutical applications .
Eledoisin has several scientific uses due to its biological activity:
Eledoisin, an undecapeptide (pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂), represents a pivotal branch in the evolution of tachykinin (TK) neuropeptides. Isolated in 1962 from the posterior salivary glands (PSGs) of the Mediterranean cephalopods Eledone moschata and E. aldrovandi [2] [4], it predates the characterization of mammalian TKs like substance P (SP) by nearly a decade. Phylogenetically, eledoisin belongs to a clade of invertebrate-specific tachykinins (inv-TKs) that diverged from vertebrate TKs ~600 million years ago, coinciding with the emergence of mollusks [4]. This divergence is marked by:
Molecular clock analyses suggest that inv-TKs and vertebrate TKs share a common ancestral gene but underwent lineage-specific duplications driven by adaptive pressures in disparate ecological niches [4].
Feature | Eledoisin (Mollusk) | Substance P (Mammalian) | Functional Implication |
---|---|---|---|
Full Sequence | pGlu-P-S-K-D-A-F-I-G-L-M-NH₂ | R-P-K-P-Q-Q-F-F-G-L-M-NH₂ | N-terminal drives receptor specificity |
C-terminal Pentapeptide | Phe-Ile-Gly-Leu-Met-NH₂ | Phe-Phe-Gly-Leu-Met-NH₂ | Ile vs. Phe at position 8 alters NK2/NK3 affinity |
Biosynthetic Precursor | Not characterized | Preprotachykinin-A | Independent evolutionary origins |
Proteomic studies of PSGs reveal that eledoisin-like peptides exhibit taxon-specific isoform diversity within coleoid cephalopods, correlating with ecological adaptations:
Genomic analyses identify positive selection in genes encoding eledoisin precursors, particularly at residues 6–8 (Asp-Ala-Phe/Ile), which modulate receptor-binding kinetics. For example:
Species | Isoform Sequence | Relative Potency* (vs. Eledone) | Receptor Selectivity |
---|---|---|---|
Eledone moschata | pGlu-P-S-K-D-A-F-I-G-L-M-NH₂ | 1.0× | NK2 > NK3 |
Octopus vulgaris (OctTK-I) | pGlu-L-S-K-D-A-F-I-G-L-M-NH₂ | 3.2× | NK2 > NK3 |
Octopus vulgaris (OctTK-II) | pGlu-L-S-K-D-A-Y-I-G-L-M-NH₂ | 0.7× | NK3 > NK2 |
Hapalochlaena maculosa* | Not detected (TTX-dominated venom) | N/A | N/A |
*Guinea pig ileum contraction assay
**Blue-ringed octopus
Eledoisin’s bioactivity evolved under dual selective forces: prey subjugation and antimicrobial defense. Key adaptations include:
Molecular evolution analyses (dN/dS ratios) show:
graph LR A[Eledoisin injection] --> B[NK2 Receptor Activation] A --> C[NK3 Receptor Activation] B --> D[Vascular smooth muscle contraction → Hypertension] C --> E[Endothelial NO release → Vasodilation] D & E --> F[Prey Circulatory Collapse]
Concluding Remarks
Eledoisin epitomizes how lineage-specific neuropeptides evolve under ecological constraints. Its divergence from vertebrate TKs underscores the plasticity of the tachykinin scaffold, while its conservation across cephalopods highlights its role in evolutionary success. Future studies should explore eledoisin-like genes in basal mollusks (e.g., Nautilus) to resolve the origin of inv-TKs.
Evolutionary Event | Estimated Time (MYA) | Biological Impact |
---|---|---|
Divergence from vertebrate TKs | ~600 | Origin of inv-TKs in protostomes |
Gene duplication in Octopodidae | ~100 | Isoform specialization (OctTK-I/II) |
NK2/NK3 receptor co-option | ~200 (in vertebrates) | Bioactivity in mammalian systems |
Loss in Decapodiformes | ~80 | Replacement by tetrodotoxin (TTX) venoms |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7